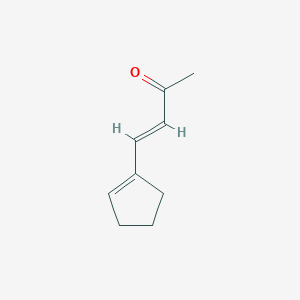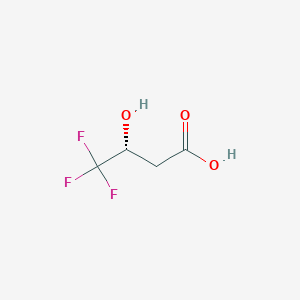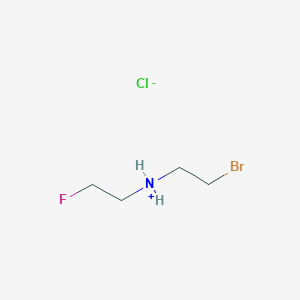
2-Bromoethyl-(2-fluoroethyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-fluorodiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and fluorine atoms attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-fluorodiethylamine hydrochloride typically involves the halogenation of diethylamine. One common method is the bromination of diethylamine followed by fluorination. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’-fluorodiethylamine hydrochloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-fluorodiethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with other molecules to form larger compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amine derivatives.
Applications De Recherche Scientifique
2-Bromo-2’-fluorodiethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated amines and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-fluorodiethylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzylamine hydrochloride
- 2-Bromo-2’-fluorophenylamine hydrochloride
Comparison
Compared to similar compounds, 2-Bromo-2’-fluorodiethylamine hydrochloride is unique due to its specific substitution pattern on the ethylamine backbone. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
101198-10-1 |
|---|---|
Formule moléculaire |
C4H10BrClFN |
Poids moléculaire |
206.48 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
Clé InChI |
WZEMQROFDTVJOJ-UHFFFAOYSA-N |
SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
SMILES canonique |
C(CF)NCCBr.Cl |
Synonymes |
2-bromoethyl-(2-fluoroethyl)azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


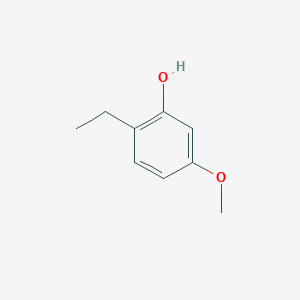
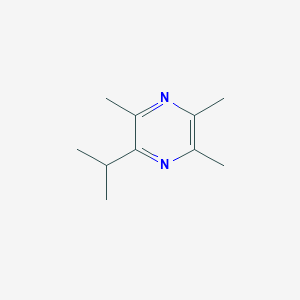
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
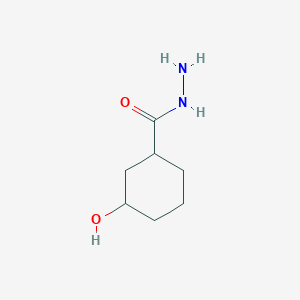
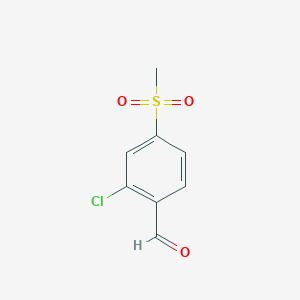
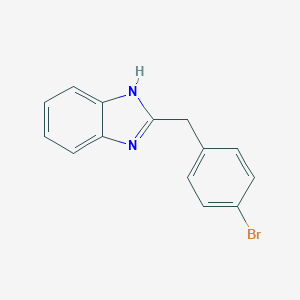
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
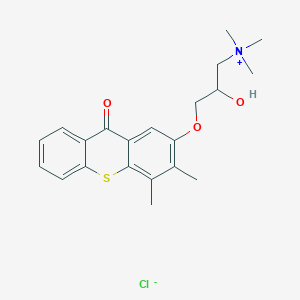
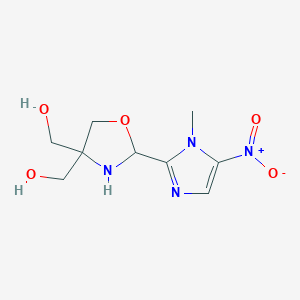
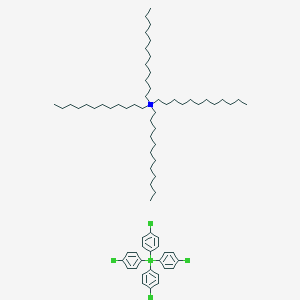
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
![4-[(3,4-Difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid](/img/structure/B34906.png)
